3-Ethenyl-2-methoxyphenol
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Overview
Description
3-Ethenyl-2-methoxyphenol, also known as 4-ethenyl-2-methoxyphenol, is an organic compound belonging to the class of methoxyphenols. It is characterized by the presence of a methoxy group attached to the benzene ring of a phenol moiety. This compound is known for its distinct clove-like aroma and is commonly found in various natural sources, including essential oils and malt extracts .
Preparation Methods
The synthesis of 3-ethenyl-2-methoxyphenol can be achieved through several methods. One common approach involves the oxidation of anisole or phenetole using an unsubstituted alkanoic acid, such as acetic acid, under controlled conditions . Another method includes the methylation of o-catechol using potash and dimethyl sulfate . Industrial production often involves the extraction of this compound from natural sources, such as essential oils, through processes like hydrodistillation or steam distillation .
Chemical Reactions Analysis
3-Ethenyl-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using reagents like perbenzoic acid or peracetic acid.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Common reagents and conditions used in these reactions include hydrogen peroxide, acetic acid, and chloroform. Major products formed from these reactions include quinones, alcohols, and substituted phenols .
Scientific Research Applications
3-Ethenyl-2-methoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethenyl-2-methoxyphenol involves its interaction with free radicals, where it acts as an antioxidant by scavenging reactive oxygen species. This activity helps in reducing oxidative stress and protecting cells from damage . The compound’s molecular targets include enzymes like superoxide dismutase and catalase, which play a role in detoxifying free radicals .
Comparison with Similar Compounds
3-Ethenyl-2-methoxyphenol can be compared with other methoxyphenols, such as:
2-Methoxyphenol (Guaiacol): Known for its use in traditional medicine and as a flavoring agent.
4-Allyl-2-methoxyphenol (Eugenol): Exhibits similar antioxidant and antimicrobial properties but has a different substitution pattern on the benzene ring.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Widely used as a flavoring agent and in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
33907-13-0 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-ethenyl-2-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
UFIIACHMWNIMAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1O)C=C |
Origin of Product |
United States |
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